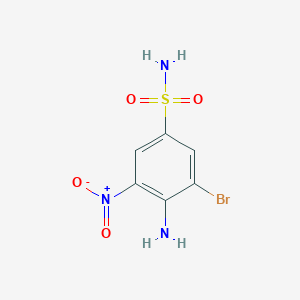

4-Amino-3-bromo-5-nitro-benzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-3-bromo-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,8H2,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHYQFBTLYAIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Substituted Benzenesulfonamide Research in Academic Chemistry

The journey of substituted benzenesulfonamides in academic and industrial research is a story that begins with a breakthrough in antibacterial chemotherapy. The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medicine, representing the first class of broadly effective systemic antibacterials and heralding the dawn of the antibiotic age. wikipedia.orgresearchgate.net

The timeline of key developments underscores the rapid expansion of research in this area:

1932: In the laboratories of Bayer AG, Gerhard Domagk initiated experiments with a sulfonamide-containing dye, Prontosil. wikipedia.org

1935: Domagk published the discovery that Prontosil was effective against streptococcal infections. nih.gov This discovery would later earn him the Nobel Prize.

1936: It was discovered that Prontosil was a prodrug, being metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This realization opened the floodgates for synthetic chemists to create thousands of derivatives. wikipedia.org

1938-1940s: A multitude of sulfanilamide derivatives were synthesized, including sulfapyridine (B1682706) (1938), sulfacetamide (B1682645) (1939), and sulfathiazole, which saw extensive use during World War II. openaccesspub.orgwikipedia.org

1940s-1950s: The observation that sulfanilamide caused metabolic acidosis and diuresis led to the exploration of benzenesulfonamides as diuretics and for other applications. ijpsonline.com This line of inquiry culminated in the development of carbonic anhydrase inhibitors.

1970s: Sulfonamide carbonic anhydrase inhibitors, such as acetazolamide, were investigated for the treatment of peptic ulcers, based on the rationale of inhibiting gastric acid secretion. nih.govtandfonline.com

This historical trajectory demonstrates a consistent theme in benzenesulfonamide (B165840) research: the modification of the core structure with various substituents to modulate biological activity, a principle that continues to drive research today. ontosight.ai

Rationale for the Academic Investigation of 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide S Unique Structural Features

While specific academic studies on 4-Amino-3-bromo-5-nitro-benzenesulfonamide are conspicuously absent, a strong rationale for its investigation can be inferred from established principles of medicinal chemistry and the known roles of its constituent functional groups. The synthesis of such a molecule is likely driven by the goal of fine-tuning the electronic and steric properties of the benzenesulfonamide (B165840) scaffold to achieve a desired biological effect.

The core benzenesulfonamide group is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. ajchem-b.comnih.gov It is also the key zinc-binding group in all sulfonamide carbonic anhydrase inhibitors. mdpi.com

The specific substitutions on the benzene (B151609) ring each contribute distinct properties:

Amino (-NH₂) Group: The position of the amino group is critical for the antibacterial activity of sulfa drugs. researchgate.net As a strong electron-donating group, it influences the electron density of the aromatic ring and the acidity of the sulfonamide nitrogen, which can be crucial for binding to target enzymes. researchgate.netresearchgate.net

Nitro (-NO₂) Group: This is a potent electron-withdrawing group. nih.gov Its inclusion can significantly alter the electronic character of the molecule, affecting its reactivity and interactions with biological targets. svedbergopen.com In some contexts, the addition of a nitro group to sulfonamide derivatives has been shown to increase their antibacterial activity. ajchem-b.comfrontiersrj.com It is a common feature in a wide range of bioactive compounds, from antibacterials to anticancer agents, often acting as both a pharmacophore and a toxicophore. nih.gov

Bromo (-Br) Group: As a halogen, bromine is an electronegative, electron-withdrawing substituent. Its presence can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. In medicinal chemistry, halogenation is a common strategy to modulate the affinity and selectivity of a drug candidate for its target protein. For instance, the introduction of bromine into certain molecular structures has been shown to have a remarkable effect on their biological activity. nih.gov

The combination of these three distinct functional groups on a single benzenesulfonamide ring creates a complex electronic and steric profile. The interplay between the electron-donating amino group and the two electron-withdrawing nitro and bromo groups would create a unique distribution of charge across the aromatic ring. This specific substitution pattern suggests a deliberate design to create a molecule with tailored properties for interacting with a specific biological target, potentially as an enzyme inhibitor or a receptor ligand.

Overview of Current Academic Research Trajectories and Gaps for the Chemical Compound

Classical Laboratory Synthesis Protocols for this compound

Strategic Introduction of Nitro and Bromo Functionalities

The introduction of bromine and a nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The order of these reactions is critical for controlling the final substitution pattern. A common method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). evitachem.comnih.gov Bromination can be accomplished using elemental bromine, often with a Lewis acid catalyst, although for highly activated rings, a catalyst may not be necessary.

In a potential synthetic pathway for this compound, the starting material is often a para-substituted aniline (B41778) derivative. The strongly activating amino group directs incoming electrophiles to the ortho and para positions. To achieve the desired 3,5-disubstitution pattern relative to the amino group, its powerful activating effect must be modulated. This is typically done by converting the amine to an amide (e.g., an acetanilide), which is still an ortho, para-director but is less activating and offers steric hindrance.

A plausible sequence begins with the bromination of an N-acetylated p-aminobenzenesulfonamide. The acetamido group directs the bromine to its ortho position (position 3). Following bromination, a nitration step is performed. The incoming nitro group is directed to the second ortho position (position 5) by the acetamido group and to a meta position by the bromine atom, resulting in the desired 3-bromo-5-nitro substitution pattern.

Sulfonylation and Amidation Reactions for Benzenesulfonamide Moiety Formation

The benzenesulfonamide group is a key feature of the target molecule. Its formation can be approached in two ways: either by introducing it to a pre-functionalized benzene (B151609) ring or by starting with a sulfonated aromatic and adding the other substituents.

A primary method involves the direct sulfonation of a substituted aniline derivative. This is often carried out using chlorosulfonic acid (ClSO₃H) under controlled conditions. This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the ring. The resulting benzenesulfonyl chloride is a versatile intermediate that is then converted into the sulfonamide (-SO₂NH₂) through a subsequent amidation reaction, typically by treatment with ammonia (B1221849) or an amine. evitachem.com

Alternatively, one could start with sulfanilamide (B372717) (4-aminobenzenesulfonamide) and perform subsequent electrophilic substitution reactions. nih.gov For instance, new benzenesulfonamide derivatives can be synthesized by reacting sulfanilamide with various reagents, such as 2-chloroacetyl chloride, to modify the amino group or the aromatic ring. rsc.org

Regioselectivity Control in Aromatic Substitution Reactions

Regioselectivity is the cornerstone of synthesizing specifically substituted aromatic compounds. The outcome of each electrophilic substitution step is dictated by the electronic nature of the substituents already present on the benzene ring.

Activating, Ortho, Para-Directors: The amino group (-NH₂) is a powerful activating group. Its protected form, the acetamido group (-NHCOCH₃), is also activating and directs incoming electrophiles to the ortho and para positions.

Deactivating, Ortho, Para-Directors: Halogens like bromine (-Br) are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can donate electron density through resonance.

Deactivating, Meta-Directors: The nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are strongly deactivating and meta-directing.

In the synthesis of this compound, a logical pathway leverages these effects. Starting with a protected 4-aminobenzenesulfonamide (acetanilide derivative), the directing groups work in concert:

Bromination: The acetamido group at position 1 directs the incoming bromine electrophile to the ortho position (position 3), as the para position is already occupied by the sulfonamide group.

Nitration: In the resulting 4-acetamido-3-bromobenzenesulfonamide, the powerful ortho, para-directing acetamido group and the weaker ortho, para-directing bromo group both favor substitution at position 5. This position is ortho to the acetamido group and ortho to the bromo group, leading to the desired regiochemical outcome.

Amino Group Manipulation and Protection/Deprotection Strategies

The high reactivity of the primary amino group makes it susceptible to undesired side reactions, particularly oxidation during nitration. libretexts.org Therefore, its protection is a crucial step in the synthetic sequence. Acylation is a common and effective protection strategy. libretexts.org

The amino group is typically converted to an acetamide (B32628) by reacting it with acetic anhydride. researchgate.net This protection serves two main purposes: it prevents the oxidation of the amine and moderates its activating influence on the aromatic ring, which helps to avoid polysubstitution. libretexts.org The resulting amide is significantly less nucleophilic than the parent amine. libretexts.org

Once the desired bromination and nitration reactions are complete, the protecting acetyl group must be removed to restore the primary amine. This deprotection is typically accomplished through acid or base-catalyzed hydrolysis, for example, by refluxing in aqueous acid. researchgate.net

Table 1: Common Protecting Groups for Amines in Aromatic Synthesis This interactive table summarizes various protecting groups used for amines and the common conditions for their removal.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference(s) |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride | Acid or Base Hydrolysis | researchgate.net |

| Benzyl | Bn | Benzyl Bromide | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.net |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., Trifluoroacetic Acid) | nih.gov |

| o-Nitrobenzenesulfonyl | oNBS | o-Nitrobenzenesulfonyl chloride | Nucleophilic agents (e.g., thiols) | ug.edu.pl |

Modern and Sustainable Synthetic Approaches

While classical methods are robust, modern synthetic chemistry aims to develop more efficient, atom-economical, and environmentally benign processes. These often involve the use of catalysts to enable novel reaction pathways.

Catalyst-Mediated Synthesis of this compound

Direct catalyst-mediated synthesis for this compound is not widely documented in foundational literature; however, modern catalytic methods offer potential routes for its synthesis or the creation of advanced analogs. Research into visible-light photoredox catalysis, for example, has led to novel multicomponent reactions for creating molecules with sulfonyl groups. acs.org Such methods could potentially be adapted to combine multiple functionalities in fewer steps.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org The optimization of microwave-assisted synthesis for sulfonamide derivatives typically involves a systematic variation of several key parameters to achieve the desired outcome efficiently.

Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and microwave power. rsc.org For the synthesis of nitrogen-containing heterocyclic compounds, which share structural motifs with the target compound, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields. nih.gov For instance, in the synthesis of 4-amino pyrimidine (B1678525) analogues, optimization of the catalyst amount, temperature, and microwave power was crucial for achieving high conversion rates. rsc.org Similarly, the synthesis of 2-amino-4H-chromene derivatives under solvent-free microwave conditions highlights the potential for environmentally benign and efficient processes. ajgreenchem.com

The application of microwave flash heating has been shown to be effective in the synthesis of conformationally constrained dipeptide mimetics, significantly shortening reaction times and increasing yields. bohrium.com This suggests that for a molecule like this compound, microwave-assisted protocols could be developed for key synthetic steps, such as the amination or functional group interconversions.

Table 1: Parameters for Microwave-Assisted Synthesis Optimization

| Parameter | Considerations | Potential Impact on Synthesis |

|---|---|---|

| Solvent | Polarity and ability to absorb microwave energy. | Affects reaction rate and selectivity. High-boiling polar solvents are common. |

| Catalyst | Use of heterogeneous or homogeneous catalysts. rsc.org | Can improve reaction efficiency and selectivity; magnetic catalysts allow for easy separation. ajgreenchem.com |

| Temperature | Controlled via microwave power. | Higher temperatures can accelerate reactions but may lead to side products. |

| Microwave Power | Direct heating of the reaction mixture. | Allows for rapid and uniform heating, reducing thermal gradients. rsc.org |

| Reaction Time | Typically much shorter than conventional methods. rsc.org | Can range from a few minutes to less than an hour. nih.gov |

Flow Chemistry Applications for Scalable Research Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages for the scalable and safe production of chemical compounds. This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction efficiency and safety, particularly for highly exothermic or hazardous reactions.

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly utilizing flow chemistry to ensure reproducibility and scalability. researchgate.net For a compound like this compound, a multi-step synthesis could be designed in a continuous flow setup. This approach allows for the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates.

Key benefits of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: Better control over reaction conditions, which is crucial when handling nitrated aromatic compounds.

Scalability: The production scale can be easily adjusted by running the system for longer periods or by using larger reactors.

Consistency: Automated control over reaction parameters ensures high reproducibility of the final product. researchgate.net

Efficiency: Reduced reaction times and potentially higher yields compared to batch processing. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonamide Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Challenging, often requires re-optimization. | Easily scalable by extending run time. |

| Safety | Poor heat transfer can lead to thermal runaways. | Excellent heat transfer, improved safety profile. |

| Reproducibility | Can be variable between batches. | High, due to precise control of parameters. researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, temperature, and residence time. |

Synthesis of Structurally Modified this compound Analogs for Academic Exploration

The synthesis of analogs of this compound is a key area of academic research, aimed at exploring structure-activity relationships and developing new compounds with tailored properties. Modifications can be systematically introduced at various positions of the molecule.

Modifications at the Amino Group and N-Substitution Patterns

The primary amino group at the 4-position is a key site for structural modification. N-substitution can be achieved through various reactions, such as alkylation, acylation, or condensation with aldehydes and ketones. For instance, reacting the amino group with an α-bromoketone in the presence of a base like potassium carbonate can yield N-substituted anilinoketone derivatives. nih.gov Another approach involves the reaction with acrylic acid to introduce a propanoic acid moiety. nih.gov

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and intermolecular interactions.

Table 3: Examples of N-Substitution Reactions on Aminobenzamides

| Reagent | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| α-Bromoketone / K₂CO₃ | Alkylation | N-alkylated aminobenzamide | nih.gov |

| Phenyl isocyanate | Addition | N-phenylcarbamoyl derivative | nih.gov |

Substituent Variations on the Benzene Ring (beyond bromo and nitro positions)

Altering the substituents on the benzene ring can profoundly impact the molecule's properties. The existing bromo and nitro groups are deactivating and direct incoming electrophiles to the meta-position relative to themselves. msu.edu However, the amino group is a strong activating group and directs ortho- and para- to itself. The interplay of these groups governs the regioselectivity of further substitutions.

For academic exploration, analogs could be synthesized where the bromo or nitro groups are replaced with other functionalities. For example, replacing the nitro group with a methyl group, as seen in 4-amino-3-bromo-5-methylbenzenesulfonamide, would change the electronic nature of the ring. ambeed.com The nitro group can also be reduced to a second amino group, creating a diaminobenzenesulfonamide derivative. Further variations could involve introducing other halogens (chloro, iodo) or electron-donating groups (e.g., methoxy) to systematically probe the effects of different substituents.

Isosteric Replacements within the Sulfonamide Moiety

Isosteric and bioisosteric replacements involve substituting a functional group with another that has similar physical or chemical properties. Within the sulfonamide (-SO₂NH₂) moiety, several isosteric replacements can be considered. For example, the sulfonamide group could be replaced with a carboxamide (-CONH₂) or a phosphonamide (-PO₂NH₂) group.

Such modifications can influence the acidity of the N-H proton and the hydrogen bonding capabilities of the molecule. Bioisosteric replacement of a ketone with an alcohol, for instance, can change a hydrogen bond acceptor to a donor, potentially altering binding interactions with biological targets. nih.gov These changes are crucial for fine-tuning the chemical properties of the molecule for specific academic studies.

Introduction of Chiral Centers and Enantioselective Synthesis

Introducing chirality into the molecule opens up the study of stereoisomers and their differential properties. A chiral center can be introduced by modifying the substituents. For example, N-alkylation with a chiral alkyl halide would create a chiral secondary amine.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A general approach for synthesizing chiral α-amino acids involves the catalytic enantioselective reduction of ketones using a chiral catalyst, such as an (S)-oxazaborolidine, to produce chiral alcohols with high enantioselectivity. organic-chemistry.org These alcohols can then be converted to the desired chiral amine. While this specific method applies to α-amino acids, the principle of using a chiral catalyst or a chiral auxiliary can be adapted to synthesize enantiomerically enriched analogs of this compound, for instance, by introducing a chiral substituent at the amino group or on a side chain. The Staudinger [2+2] cycloaddition is another powerful method for creating chiral centers in the synthesis of β-lactams, which could be conceptually applied to generate novel chiral sulfonamide analogs. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, researchers can piece together the molecule's framework.

In a typical ¹H NMR spectrum, the aromatic protons of this compound would exhibit distinct signals. Due to the substitution pattern on the benzene ring, two aromatic protons would be visible, likely as doublets, with their chemical shifts influenced by the electronic effects of the amino, bromo, nitro, and sulfonamide groups. The protons of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups would also produce characteristic signals, which may be broad and their chemical shifts can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The positions of these signals are indicative of the carbon's hybridization and the electronegativity of its neighboring atoms. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonamide groups would be expected to resonate at a lower field (higher ppm), while those adjacent to the electron-donating amino group would be shifted to a higher field (lower ppm).

Due to the limited availability of published, peer-reviewed NMR data specifically for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar compounds and established substituent effects in benzene rings.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 8.5 | 115 - 155 |

| -NH₂ | 5.0 - 6.0 (broad) | - |

| -SO₂NH₂ | 7.0 - 8.0 (broad) | - |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups and substitution patterns.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed.

2D Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the two aromatic protons, confirming their neighboring relationship on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton is bonded to which carbon. For the aromatic C-H bonds in the molecule, this technique provides a direct link between the ¹H and ¹³C signals.

Solid-State NMR Applications for Polymorph and Supramolecular Studies

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a key technique for studying these polymorphs, as well as the supramolecular arrangement of molecules in the crystal lattice. acs.org Unlike in solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of each nucleus in the solid phase. mdpi.com

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Different polymorphs would likely exhibit different chemical shifts for the carbon and nitrogen atoms due to variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and sulfonamide groups. By comparing the ssNMR spectra of different batches or crystalline forms, researchers can identify and characterize polymorphism.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula (C₆H₆BrN₃O₄S). The experimentally determined mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The close agreement between the experimental and theoretical masses provides strong evidence for the compound's identity.

| Ion | Calculated m/z | Observed m/z (Illustrative) |

| [M+H]⁺ | 295.9444 | 295.9441 |

| [M-H]⁻ | 293.9288 | 293.9292 |

Note: The observed m/z values are illustrative examples.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. By studying the fragmentation patterns, researchers can gain insights into the compound's structure and the relative strengths of its chemical bonds.

For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as SO₂, NO₂, and H₂O. The cleavage of the C-S and S-N bonds in the sulfonamide group is also a probable fragmentation route. The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) (Illustrative) | Plausible Neutral Loss |

| 295.9444 | 231.9478 | SO₂ |

| 295.9444 | 249.9438 | NO₂ |

| 231.9478 | 152.9559 | Br |

Note: The fragment ion m/z values are illustrative and represent plausible fragmentation pathways.

Single Crystal X-ray Diffraction Studies of this compound and Its Derivatives

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 975 |

| Z | 4 |

Note: The data in this table is illustrative and based on typical values for similar organic compounds. Z represents the number of molecules in the unit cell.

Detailed Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound would require data from single-crystal X-ray diffraction studies or theoretical calculations, such as Density Functional Theory (DFT) computations. This analysis would determine precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the amino, bromo, nitro, and sulfonamide functional groups relative to the benzene ring.

Currently, no published crystal structure or computational study for this compound is available. Research on analogous sulfonamide derivatives shows that the orientation of the sulfonamide group and the planarity of the molecule are key structural features, but these findings cannot be directly extrapolated to the target compound without specific experimental or theoretical validation.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions and crystal packing is crucial for predicting the solid-state properties of a compound. This investigation relies on crystallographic data to identify hydrogen bonds (e.g., N-H···O between the sulfonamide and nitro groups), halogen bonds (involving the bromine atom), and π-π stacking interactions between aromatic rings.

Without a determined crystal structure for this compound, a discussion of its specific crystal packing motifs remains speculative. Studies on other substituted sulfonamides often reveal complex hydrogen-bonding networks that guide the assembly of molecules in the solid state. nih.govacs.org The presence of multiple functional groups capable of hydrogen bonding in the target molecule suggests that it would also exhibit intricate packing arrangements.

Co-crystallization Studies for Supramolecular Architecture Design

Co-crystallization is a technique used in crystal engineering to design novel solid forms with tailored properties by combining a target molecule with a co-former. nih.gov Research in this area for this compound would involve screening for suitable co-formers that can form robust supramolecular synthons, which are reliable patterns of intermolecular interactions. The sulfonamide group, in particular, is known to form predictable hydrogen bonds with various functional groups like carboxylic acids and amides. acs.orgresearchgate.net

There are no reports of co-crystallization studies involving this compound in the scientific literature. Such studies would be valuable for exploring its potential in the design of new materials.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and studying polymorphism. An FT-IR or Raman spectrum of this compound would display characteristic vibrational bands corresponding to its functional groups.

While general vibrational frequency ranges are known for amino, nitro, and sulfonamide groups, specific experimental spectra for this compound have not been published. upi.edumdpi.com Such data would be essential for confirming its chemical identity and for any future research into its potential polymorphic forms, as different polymorphs would exhibit distinct spectral features.

Table 1: Expected Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonamide (S=O) | Symmetric Stretching | 1140 - 1180 |

| Sulfonamide (S-N) | Stretching | 900 - 950 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research (if chiral analogs are synthesized)

Chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not be studied by these methods.

Research would first require the synthesis of chiral analogs, for instance, by introducing a chiral center into the molecule. nih.gov Following successful synthesis and enantiomeric separation, ECD and VCD could be employed to determine the absolute configuration of the enantiomers. No such studies on chiral analogs of this compound have been reported.

Theoretical and Computational Studies of 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, independent of its biological environment. These methods provide a foundational understanding of the molecule's potential behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. doaj.orgresearchgate.net By calculating the electron density, DFT can determine the optimized molecular geometry and provide insights into the molecule's reactivity through various descriptors. globalresearchonline.net For 4-Amino-3-bromo-5-nitro-benzenesulfonamide, the interplay of its functional groups—the electron-donating amino group and the electron-withdrawing nitro and bromo groups—creates a unique electronic profile. aip.org

Key reactivity descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comnih.govyoutube.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. globalresearchonline.net It helps identify regions prone to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the nitro and sulfonamide groups would exhibit negative potential (red regions), making them likely sites for electrophilic attack, while the hydrogen atoms of the amino group would show positive potential (blue regions).

Table 1: Key Reactivity Descriptors from DFT and Their Significance

| Descriptor | Significance | Predicted Influence on this compound |

| HOMO Energy | Represents the electron-donating capability of a molecule. Higher energy indicates greater nucleophilicity. nih.govyoutube.com | The electron-donating amino group would raise the HOMO energy, though this is counteracted by the withdrawing nitro and bromo groups. |

| LUMO Energy | Represents the electron-accepting capability of a molecule. Lower energy indicates greater electrophilicity. wuxiapptec.comyoutube.com | The strongly electron-withdrawing nitro group and the sulfonamide moiety are expected to significantly lower the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | An indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. researchgate.net | The combination of donor and strong acceptor groups would likely result in a moderate to small energy gap, suggesting potential reactivity. |

| MEP Map | Visualizes the electrostatic potential on the molecule's surface, identifying sites for non-covalent interactions. globalresearchonline.net | Would show negative potential around the nitro and sulfonyl oxygens, and positive potential near the amine hydrogens, indicating key sites for hydrogen bonding. |

Ab initio quantum chemistry methods are based on first principles without using experimental data for simplification. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate energetic and geometric information. nih.gov These high-accuracy calculations are particularly valuable for predicting spectroscopic data, which can be used to verify the synthesis and structure of the compound.

For this compound, ab initio methods could be employed to:

Predict Vibrational Frequencies: Calculate the infrared (IR) and Raman spectra. The predicted frequencies for the stretching and bending of the N-H (amino), S=O (sulfonyl), and N-O (nitro) bonds could be compared with experimental spectra to confirm the molecular structure. researchgate.net

Calculate NMR Chemical Shifts: Predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, serve as a powerful tool for structural elucidation. researchgate.net

Determine Excited State Properties: Methods like Algebraic Diagrammatic Construction (ADC) can predict the energies of excited states, helping to interpret UV-Visible absorption spectra. researchgate.net

Table 2: Predictions from Ab Initio Methods

| Predicted Property | Methodological Approach | Application for this compound |

| Vibrational Spectra (IR/Raman) | Calculation of harmonic frequencies at an optimized geometry. researchgate.net | Confirmation of functional groups (SO₂, NH₂, NO₂) by matching predicted frequencies to experimental data. |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method calculations. researchgate.net | Verification of the substitution pattern on the aromatic ring and confirmation of the overall molecular structure. |

| Electronic Absorption (UV-Vis) | Calculation of vertical excitation energies to singlet excited states. researchgate.netmdpi.com | Understanding the electronic transitions responsible for light absorption, influenced by the nitro and amino groups. |

| Conformational Energies | High-level energy calculations of different rotamers (e.g., around the C-S bond). nih.govmdpi.com | Determining the most stable three-dimensional shape of the molecule in the gas phase or solution. |

Molecular Docking and Dynamics Simulations with Model Biological Receptors in Research Systems

To explore the potential biological activity of this compound, computational techniques are used to simulate its interaction with protein targets. Given that many sulfonamide-containing drugs are enzyme inhibitors, model systems such as carbonic anhydrase are often used for these theoretical studies. nih.govsemanticscholar.orgnih.gov

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as an enzyme's active site. nih.govresearchgate.netnih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them to identify the most stable complex. researchgate.net

For this compound, a docking study into a model enzyme like human Carbonic Anhydrase II (CA II) would be informative. The sulfonamide group is a classic zinc-binding group in CA inhibitors. tandfonline.comnih.gov The docking analysis would profile key interactions:

Coordination: The deprotonated sulfonamide nitrogen would be expected to form a coordinate bond with the catalytic Zn²⁺ ion in the active site. tandfonline.comijnrd.org

Hydrogen Bonding: The sulfonyl oxygens and the amino group hydrogens could form hydrogen bonds with amino acid residues in the active site, such as Thr199. ijnrd.org

Hydrophobic Interactions: The bromo-nitro-substituted benzene (B151609) ring could form van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity.

Table 3: Hypothetical Ligand-Protein Interactions for this compound in Carbonic Anhydrase II Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) in CA II |

| Sulfonamide (-SO₂NH₂) group | Zinc coordination, Hydrogen bonding | Zn²⁺, Thr199, Glu106 |

| Amino (-NH₂) group | Hydrogen bonding (donor) | Main-chain or side-chain carbonyls (e.g., Thr199) |

| Nitro (-NO₂) group | Polar interactions, Hydrogen bonding (acceptor) | Polar or charged residues at the cavity entrance |

| Benzene Ring & Bromo atom | Hydrophobic & van der Waals interactions | Val121, Val143, Leu198, Trp209 |

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. researchgate.net An MD simulation of the docked this compound-enzyme complex would assess the stability of the predicted binding pose. rsc.org

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD). volkamerlab.org A low and stable RMSD value for the ligand's heavy atoms over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains firmly bound in its initial docked pose. nih.govnih.gov Conversely, a high or fluctuating RMSD suggests instability or that the ligand is exploring different conformations within the binding site. rsc.org These simulations also reveal the conformational flexibility of the ligand and any induced changes in the protein structure upon binding. researchgate.net

Table 4: Typical Parameters and Metrics for MD Simulation Stability Analysis

| Parameter / Metric | Description | Indication of Stability |

| Simulation Time | The duration of the simulation (e.g., 50-200 ns). | Longer simulations provide more robust evidence of stability. |

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. volkamerlab.org | A low, stable RMSD (< 2.0 Å) suggests the binding pose is stable. rsc.org |

| Protein RMSD | RMSD of the protein's backbone atoms. | Shows overall protein stability during the simulation. Fluctuations can indicate binding-induced conformational changes. researchgate.net |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. volkamerlab.org | High occupancy (>50%) indicates a persistent and important interaction for binding. |

To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to the MD simulation trajectory. lu.senih.govresearchgate.net These "end-point" methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govcomputabio.com

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. It is composed of several terms:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. researchgate.net This allows for the ranking of different potential inhibitors and provides a theoretical basis for prioritizing compounds for synthesis and experimental testing.

Table 5: Components of Binding Free Energy Calculated by MM/PBSA

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw (van der Waals) | Energy from dispersion and repulsion forces. | Favorable (negative) |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charges. | Favorable (negative) |

| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups to form the complex. | Unfavorable (positive) |

| ΔG_nonpolar (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Favorable (negative) |

| ΔG_bind (Total Binding Free Energy) | The sum of all components, often excluding entropy for relative comparisons. | More negative values indicate higher predicted affinity. |

Prediction of Spectroscopic Parameters (NMR, IR) for Enhanced Experimental Interpretation

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement and enhance experimental data. Methods such as Density Functional Theory (DFT) are frequently employed to calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra. mdpi.com These computational approaches can help in the assignment of complex experimental spectra, confirm molecular structures, and understand the electronic environment of the atoms within the molecule.

For instance, computational models can predict the chemical shifts of ¹H and ¹³C NMR spectra. By optimizing the molecular geometry of this compound in a simulated environment (in the gas phase or in a solvent), researchers can calculate the magnetic shielding tensors for each nucleus. These theoretical chemical shifts can then be compared with experimental values, aiding in the definitive assignment of each signal to a specific proton or carbon atom in the molecule. This is particularly useful for complex aromatic systems where signals can overlap.

Similarly, computational methods can predict vibrational frequencies for an IR spectrum. mdpi.com These calculations identify the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motion, such as stretching or bending of specific bonds (e.g., N-H, S=O, C-N, C-H). This information is invaluable for assigning the peaks in an experimental spectrum to particular functional groups and confirming the molecule's structural integrity. The agreement between computed and experimental spectroscopic data serves as a strong validation of the calculated molecular structure. mdpi.com

Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Benzenesulfonamide (B165840) (Note: The following data is illustrative for a similar compound, as specific computational studies on this compound are not publicly available. The purpose is to show how such data would be presented.)

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value | Assignment |

| ¹H NMR (ppm) | 8.15 | 8.12 | Aromatic C-H |

| 7.90 | 7.88 | Aromatic C-H | |

| 7.60 | 7.55 | NH₂ | |

| 3.45 | 3.42 | SO₂NH₂ | |

| IR (cm⁻¹) | 3450 | 3445 | N-H stretch (amino) |

| 3350 | 3348 | N-H stretch (amino) | |

| 1625 | 1620 | N-H bend | |

| 1530 | 1525 | NO₂ asymmetric stretch | |

| 1355 | 1350 | NO₂ symmetric stretch | |

| 1330 | 1328 | SO₂ asymmetric stretch | |

| 1165 | 1160 | SO₂ symmetric stretch |

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Chemical Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For this compound, QSPR models could be developed to predict various properties, thereby guiding rational chemical design and avoiding the need for extensive empirical testing.

The process of QSPR modeling involves several key steps. First, a set of molecules with known properties, structurally related to this compound, is compiled. Then, for each molecule, a series of numerical values known as molecular descriptors are calculated. These descriptors can encode various aspects of the molecular structure, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment) features.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the experimental property of interest. Such properties could include solubility, melting point, or even parameters related to biological activity. The predictive power of the resulting QSPR model is then validated using an external set of compounds not used in the model's development.

For the rational design of new derivatives based on the this compound scaffold, a validated QSPR model can be used to predict the properties of novel, yet-to-be-synthesized molecules. This allows chemists to prioritize the synthesis of compounds with the most promising predicted profiles, saving time and resources. For example, a QSPR model could be used to predict the potential toxicity or metabolic stability of new analogs, which are important considerations in medicinal chemistry. researchgate.net

Table 2: Example of Molecular Descriptors Used in QSPR Studies (Note: This table presents examples of descriptors that could be used in a QSPR study of this compound and its analogs.)

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Zagreb Index | A value calculated based on the degrees of vertices in the molecular graph. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Mechanistic Elucidation of Molecular Interactions of 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide in Research Models

In Vitro Enzyme Interaction Studies (Focus on Mechanism)

The primary mechanism of action for 4-amino-3-bromo-5-nitro-benzenesulfonamide involves its role as an enzyme inhibitor. The presence of the sulfonamide functional group is key to this activity, as it can mimic the natural substrates of certain enzymes, leading to competitive inhibition.

Kinetic Characterization of Enzyme Inhibition (e.g., type of inhibition, determination of Ki values)

While the general mechanism is understood to be competitive inhibition, specific kinetic data such as inhibition constants (Ki values) for this compound against specific enzymes are not widely available in the public domain. Such studies would be crucial to quantify its potency and selectivity as an enzyme inhibitor.

| Enzyme Target | Type of Inhibition | Ki Value |

| Data Not Available | Competitive (inferred) | Data Not Available |

Identification and Characterization of Enzyme Binding Sites via Site-Directed Mutagenesis or Analog Studies

Detailed studies employing site-directed mutagenesis to pinpoint the specific amino acid residues involved in the binding of this compound have not been publicly documented. Similarly, comprehensive analog studies, which would involve systematically altering the functional groups of the compound to probe the binding pocket, are not readily found in the literature.

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is a lack of publicly available data from biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound. These techniques would provide thermodynamic and kinetic details of its binding to target proteins, offering a deeper understanding of the binding affinity and stoichiometry.

Receptor Binding and Allosteric Modulation Studies in Defined Biochemical Systems

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any particular receptors. Consequently, its potential for allosteric modulation of receptor activity remains an uninvestigated area of its biochemical profile.

Interactions with Nucleic Acids and Lipids in Model Membrane Systems

Research on the direct interactions of this compound with nucleic acids (DNA or RNA) or its behavior within model lipid membrane systems has not been reported. Such studies could reveal alternative mechanisms of action or provide insights into its cellular uptake and distribution.

Elucidation of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) Crucial for its Molecular Recognition

The molecular structure of this compound, which includes amino, nitro, bromo, and sulfonamide functional groups attached to a benzene (B151609) ring, suggests the potential for various non-covalent interactions. These interactions are fundamental to its molecular recognition by biological targets.

Hydrogen Bonding: The amino and sulfonamide groups are capable of acting as hydrogen bond donors, while the oxygen atoms of the nitro and sulfonamide groups can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the benzene ring could participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.

π-Stacking: The aromatic benzene ring can engage in π-stacking interactions with aromatic residues within a protein binding pocket.

While these interactions can be inferred from the compound's structure, specific experimental or computational studies detailing these non-covalent interactions for this compound are not available in the reviewed literature.

Structure-Mechanism Relationship Studies for the this compound Scaffold

The unique arrangement of functional groups on the this compound scaffold— an amino group at position 4, a bromo group at position 3, and a nitro group at position 5—is critical in defining its interaction with biological macromolecules. The sulfonamide group itself is a well-established pharmacophore, known to interact with specific enzymes. The substituents on the benzene ring further refine the compound's electronic and steric properties, influencing its binding affinity and selectivity.

Research on related sulfonamides suggests that the primary mechanism of action for this class of compounds often involves the inhibition of key enzymes. For instance, sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. wikipedia.orgpatsnap.comwikipedia.org They achieve this by mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.com The amino group at the 4-position of the benzenesulfonamide (B165840) ring is a key feature for this mimicry.

Furthermore, the sulfonamide moiety is a classic zinc-binding group, making many benzenesulfonamide derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov The inhibitory action stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov

The bromo and nitro substituents on the this compound scaffold are expected to significantly impact its inhibitory potential and selectivity. The electron-withdrawing nature of both the bromo and nitro groups can influence the acidity of the sulfonamide protons, potentially affecting the strength of the interaction with the zinc ion in carbonic anhydrases.

A study on benzenesulfonamide-based inhibitors of carbonic anhydrase highlighted that the substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the isoform specificity of the inhibitors. While direct inhibitory data for this compound is not extensively available in the public domain, the analysis of its structural analogs provides valuable insights. For instance, the introduction of halogen and nitro groups has been explored in various studies to modulate the physicochemical properties and biological activities of sulfonamides. rsc.orgnih.govnih.govrsc.org

In the context of DHPS inhibition, the substituents on the phenyl ring of sulfonamides can affect their binding to the enzyme's active site. While the 4-amino group is paramount for PABA antagonism, the 3-bromo and 5-nitro groups would occupy space within the active site, potentially leading to either enhanced or diminished binding depending on the specific topology of the enzyme from different organisms.

The following table summarizes the key structural features of this compound and their putative roles in molecular interactions, based on established knowledge of related sulfonamide inhibitors.

| Functional Group | Position | Putative Role in Molecular Interaction |

| Sulfonamide (-SO₂NH₂) | 1 | Primary pharmacophore; acts as a zinc-binding group in metalloenzymes like carbonic anhydrases; mimics the carboxylate of PABA in dihydropteroate synthase. |

| Amino (-NH₂) | 4 | Crucial for mimicking p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase. |

| Bromo (-Br) | 3 | Electron-withdrawing group; influences the electronic properties of the aromatic ring and the acidity of the sulfonamide group; contributes to steric interactions within the enzyme active site. |

| Nitro (-NO₂) | 5 | Strong electron-withdrawing group; significantly alters the electronic landscape of the molecule; can participate in hydrogen bonding and other polar interactions within the binding pocket. |

Detailed research findings on the specific inhibitory activities of this compound against various enzyme isoforms are necessary to fully elucidate its structure-mechanism relationship. Molecular modeling and docking studies on this specific compound could further illuminate the precise binding modes and interactions with target enzymes. nih.gov

Advanced Analytical Methodologies for Research on 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is the cornerstone for separating and quantifying 4-Amino-3-bromo-5-nitro-benzenesulfonamide from its synthetic precursors, degradation products, or other matrix components. The choice of technique depends on the analyte's volatility, polarity, and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of non-volatile, thermally labile compounds like sulfonamides. researchgate.net A simple and reliable reversed-phase HPLC (RP-HPLC) method with UV detection is typically developed for the quantitative determination of this compound. wu.ac.th

Method development involves the systematic optimization of several parameters to achieve a desired separation with sharp, symmetrical peaks. actascientific.com Key considerations include the selection of a stationary phase, typically a C8 or C18 column, and a mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). wu.ac.thimeko.info A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve the main compound from its impurities with different polarities. wu.ac.thresearchgate.net The detection wavelength is selected based on the compound's UV absorbance maxima, which is influenced by the amino, bromo, and nitro substituents on the benzene (B151609) ring. wu.ac.th

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. actascientific.com Specificity ensures that the analytical signal is solely from the target analyte, while linearity demonstrates a proportional relationship between signal and concentration over a defined range. researchgate.net Accuracy reflects the closeness of the measured value to the true value, and precision measures the degree of agreement among individual test results. researchgate.net

Table 1: Typical HPLC Method Parameters and Validation Criteria

| Parameter | Typical Condition/Criterion | Purpose |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., Dipotassium hydrogen phosphate) | Elutes compounds based on polarity, separating the analyte from impurities. wu.ac.th |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. wu.ac.th |

| Detection | UV-Vis/PDA at ~265 nm | Quantifies the analyte based on its absorbance of UV light. wu.ac.th |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system for analysis. |

| Column Temp. | 25°C | Maintains consistent retention times and peak shapes. wu.ac.th |

| Validation: Linearity (r²) | ≥ 0.999 | Confirms a direct proportional response of the detector to concentration. wu.ac.th |

| Validation: Accuracy | 85-115% recovery | Ensures the measured amount is close to the actual amount present. wu.ac.th |

| Validation: Precision (%RSD) | ≤ 2% | Demonstrates the reproducibility of the method. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, sulfonamides like this compound are generally polar and non-volatile, making direct GC analysis challenging. researchgate.netnih.gov Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govmdpi.com

This process involves a chemical reaction to modify the functional groups (amine and sulfonamide) that are responsible for the compound's low volatility. Common derivatization reagents for sulfonamides include silylating agents (e.g., BSTFA) or alkylating agents like (trimethylsilyl)diazomethane. nih.govtum.de This transformation improves the chromatographic properties, allowing for efficient separation on a GC column. mdpi.com

Following separation in the gas chromatograph, the derivatized analyte enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragmentation patterns. nih.gov This makes GC-MS an excellent tool for confirmatory analysis and for identifying unknown impurities or degradation products. nih.govnih.gov

Table 2: Common Derivatization Approaches for Sulfonamide Analysis by GC-MS

| Derivatization Agent | Target Functional Group | Resulting Derivative | Benefit |

| (Trimethylsilyl)diazomethane | Sulfonamide (-SO₂NH₂) and Amine (-NH₂) | Methylated derivative | Increases volatility and thermal stability. nih.gov |

| Trimethylsulfonium hydroxide (B78521) (TMSH) | Sulfonamide (-SO₂NH₂) and Amine (-NH₂) | Methylated derivative | Allows for rapid, often automated, derivatization. mdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sulfonamide (-SO₂NH₂) and Amine (-NH₂) | Silylated derivative | Creates thermally stable derivatives with characteristic mass spectra. nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if chiral analogs exist)

The structure of this compound itself is achiral. However, if chiral analogs or derivatives were synthesized, Supercritical Fluid Chromatography (SFC) would be a superior technique for their separation. SFC has emerged as a powerful tool for chiral separations in the pharmaceutical industry, often providing faster and more efficient results than HPLC. chromatographyonline.comselvita.comresearchgate.net

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be This mobile phase exhibits properties between those of a liquid and a gas, such as low viscosity and high diffusivity, which allows for the use of higher flow rates and leads to faster analysis times without sacrificing resolution. afmps.bechromatographyonline.com For chiral separations, a chiral stationary phase (CSP) is used, with polysaccharide-based columns being very common. afmps.be

The development of a chiral SFC method involves screening a combination of different CSPs and organic modifiers (co-solvents) like methanol or isopropanol (B130326) to find the optimal conditions for enantiomeric resolution. researchgate.netchromatographyonline.com SFC is considered a "green" chemistry technique due to its significant reduction in the use of toxic organic solvents compared to normal-phase HPLC. selvita.com

Capillary Electrophoresis (CE) for High-Resolution Separations in Research Samples

Capillary Electrophoresis (CE) offers an alternative and highly efficient approach for the separation of charged species like sulfonamides. researchgate.net In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary based on their charge-to-size ratio when an electric field is applied. nih.govnih.gov

The migration behavior of this compound in CZE is highly dependent on the pH of the background electrolyte (buffer). nih.gov The sulfonamide group is acidic and will be deprotonated (negatively charged) at higher pH values, while the amino group is basic and will be protonated (positively charged) at lower pH values. By precisely optimizing the buffer pH, the charge state of the molecule can be manipulated to achieve separation from other components in a research sample. nih.govnih.gov The addition of organic modifiers like methanol to the buffer can also be used to fine-tune the separation. nih.gov CE methods are known for their extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.netcapes.gov.br

Spectrophotometric and Fluorometric Assay Development for In Vitro Quantification in Research Settings

For rapid, in vitro quantification in research settings, spectrophotometric methods provide a simple and cost-effective option. The aromatic ring substituted with a nitro group (-NO₂) in this compound acts as a strong chromophore, allowing for direct quantification using UV-Visible spectrophotometry. acs.orgugent.be The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

In some cases, the sensitivity of spectrophotometric methods can be enhanced through chemical reactions that produce a more intensely colored product. For instance, the nitro group can be chemically reduced to a primary amine. psu.edu This new amine, along with the one already present, can then undergo a diazotization reaction followed by coupling with a specific reagent to form a highly colored azo dye, which can be measured colorimetrically at a longer wavelength, reducing interference from other sample components. psu.edu

While the native fluorescence of this compound may be weak, fluorometric assays can be developed through derivatization. This involves reacting the compound with a fluorescent tagging agent (a fluorophore) that specifically targets the amino or sulfonamide group. The resulting fluorescent derivative can then be measured with high sensitivity and selectivity using a fluorometer.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods are highly sensitive for the detection and study of electroactive compounds like this compound. The presence of the electrochemically reducible nitro group (-NO₂) makes this compound particularly well-suited for analysis by techniques such as voltammetry. tubitak.gov.trresearchgate.net

In a typical voltammetric experiment, a voltage is applied to an electrode immersed in a solution of the analyte, and the resulting current is measured. The nitro group undergoes a series of reduction steps at the electrode surface, producing a measurable current that is proportional to the compound's concentration. researchgate.netrsc.org Techniques like Cyclic Voltammetry (CV) can be used to study the redox behavior of the compound, revealing information about the reduction potentials and the stability of the generated intermediate species, such as nitro radical anions. tubitak.gov.trresearchgate.net For quantitative purposes, Differential Pulse Voltammetry (DPV) is often employed due to its high sensitivity and ability to discriminate against background currents. tubitak.gov.trrsc.org These methods can be applied for the sensitive determination of nitroaromatic compounds in various samples. tubitak.gov.trrsc.org

Table 3: Electrochemical Techniques for the Analysis of this compound

| Technique | Information Provided | Application |

| Cyclic Voltammetry (CV) | Redox potentials, reaction mechanisms, stability of intermediates. tubitak.gov.tr | Characterizing the electrochemical behavior of the nitro and amino groups. |

| Differential Pulse Voltammetry (DPV) | Quantitative determination at low concentrations. tubitak.gov.tr | Sensitive quantification of the compound in research samples. |

| Amperometric Detection | Real-time concentration measurement at a fixed potential. | Can be coupled with HPLC (HPLC-ED) for highly sensitive and selective detection. |

Emerging Academic Applications and Chemical Space Exploration for 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide

Use as a Building Block in Supramolecular Chemistry Research

The inherent functionalities of 4-Amino-3-bromo-5-nitro-benzenesulfonamide, including hydrogen bond donors (amino and sulfonamide groups) and acceptors (nitro and sulfonamide groups), alongside a polarizable bromine atom, theoretically position it as a versatile building block for the construction of complex supramolecular architectures. However, a thorough search of scientific databases and academic journals did not yield specific studies where this compound has been explicitly utilized for these purposes.

Design of Molecular Receptors and Sensors Utilizing its Functional Groups

There is no available research detailing the design or synthesis of molecular receptors or sensors based on this compound. The combination of its electron-withdrawing and donating groups could, in principle, be harnessed for the recognition of specific analytes through complementary interactions, but this remains a hypothetical application without experimental validation in the current body of scientific literature.

Self-Assembly Studies Leading to Novel Architectures

Similarly, investigations into the self-assembly properties of this compound are not present in published research. The potential for this molecule to form ordered structures through hydrogen bonding, halogen bonding, or π-π stacking interactions has not been explored or reported.

Integration into Advanced Materials Science Research

While chemical suppliers note the potential for this compound in materials science, concrete examples of its integration as a functional monomer or ligand in coordination polymers are absent from peer-reviewed literature. The primary amino group could serve as a reactive site for polymerization, and the sulfonamide and nitro groups could act as coordination sites for metal ions, suggesting chemical plausibility for its use in creating novel polymers and metal-organic frameworks. Nevertheless, these possibilities have yet to be realized in documented research.

Photophysical and Photochemical Research of the Nitro- and Bromo-Substituted Aryl Sulfonamide Core

The photophysical and photochemical properties of the this compound core have not been the subject of specific investigation. The presence of both a nitro group (a known fluorescence quencher) and a heavy bromine atom (which can influence intersystem crossing) on the aromatic ring suggests that this compound could exhibit interesting photophysical behaviors. However, without experimental data, any discussion of its absorption, emission, or photochemical reactivity remains speculative.

Exploration of its Reactivity in Niche Organic Synthesis beyond Standard Derivatization

Beyond its role as a potential intermediate, there is a lack of research exploring the unique reactivity of this compound in niche organic synthesis. The interplay of its multiple functional groups could lead to novel synthetic transformations, but such studies have not been reported.

Future Directions and Unexplored Academic Research Avenues for 4 Amino 3 Bromo 5 Nitro Benzenesulfonamide

Development of Novel and Highly Efficient Synthetic Routes

Future research should prioritize the development of more efficient, sustainable, and elegant synthetic strategies. A promising avenue lies in the application of modern catalytic methods, such as transition-metal-catalyzed C-H activation and functionalization. These approaches could enable the direct and selective introduction of the bromo and nitro groups onto a 4-aminobenzenesulfonamide core, potentially reducing the number of synthetic steps and improving atom economy. Furthermore, exploring greener synthetic methodologies, such as electrochemical synthesis for nitration or amination steps, could significantly reduce the environmental impact by avoiding harsh chemical oxidants and reductants. chemistryworld.com The development of flow chemistry processes for the synthesis of this compound could also offer improved safety, scalability, and reaction control.

Deeper Computational Exploration of its Chemical Reactivity Profile and Excited States

The electronic landscape of 4-Amino-3-bromo-5-nitro-benzenesulfonamide is complex, shaped by the interplay of competing electronic effects from its various substituents. While the properties of individual functional groups are well-understood, their collective impact on the molecule's reactivity, aromaticity, and excited-state dynamics remains largely unexplored.

Future computational studies, employing methodologies such as Density Functional Theory (DFT), are essential to build a comprehensive theoretical understanding of this molecule. nih.govmdpi.com Such studies can elucidate key properties including:

Electron Distribution and Reactivity Indices: Mapping the molecular electrostatic potential and calculating frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding future derivatization efforts.

Spectroscopic Properties: Simulating UV-Vis, IR, and NMR spectra can aid in the characterization of the molecule and its derivatives. mdpi.com

Excited-State Dynamics: Nitroaromatic compounds are known for their interesting photochemical properties. scielo.br A thorough computational investigation of the singlet and triplet excited states of this compound could uncover potential applications in photochemistry or as a photoresponsive molecular switch. This is a particularly rich area for exploration, as quantum chemistry can provide insights into reaction pathways and mutagenicity that are difficult to obtain experimentally. nih.gov

A summary of potential computational approaches is presented in the table below.

| Research Question | Proposed Computational Method | Potential Insights |

| Site Reactivity Prediction | Density Functional Theory (DFT), Calculation of Fukui Indices | Identification of optimal sites for chemical modification and diversification. |

| Mutagenicity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Assessment of potential genotoxic risks based on electronic and structural features. nih.gov |

| Excited State Properties | Time-Dependent DFT (TD-DFT) | Understanding of photochemical behavior, potential for photosensitization or photolysis. |